molecular formula C15H16N6O3 B3127908 ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate CAS No. 338756-09-5

ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B3127908
CAS No.: 338756-09-5
M. Wt: 328.33 g/mol
InChI Key: AZRHAXMMSXJZCK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate (CAS 338756-09-5) is a specialized organic compound characterized by a molecular structure featuring two distinct 1,2,4-triazole rings, a phenyl group, and an ester functional group . This configuration classifies it as a high-value synthetic intermediate in medicinal and agrochemical research. Compounds containing the 1,2,4-triazole nucleus are extensively documented in scientific literature for their diverse biological activities, which include antimicrobial , anticancer , antiviral , and anticonvulsant properties . The presence of two triazole rings connected by an oxymethylene linker in this specific compound enhances its potential as a versatile scaffold for designing novel bioactive molecules. It is supplied with a guaranteed purity of >90% and is analyzed by techniques such as LCMS, GCMS, HPLC, and NMR to ensure identity and quality . This product is intended for use as a pharmaceutical intermediate, fine chemical, or reagent for synthesis in organic chemistry, medicinal chemistry, and biotechnology applications . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 2-[5-[(1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-1H-1,2,4-triazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-2-23-14(22)8-12-17-13(19-18-12)9-24-15-16-10-21(20-15)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRHAXMMSXJZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=N1)COC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401133305
Record name Ethyl 5-[[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl]-1H-1,2,4-triazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338756-09-5
Record name Ethyl 5-[[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl]-1H-1,2,4-triazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338756-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl]-1H-1,2,4-triazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The mode of action of this compound is likely related to its interaction with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This binding could induce changes in the target, leading to the compound’s biological effects.

Result of Action

Similar compounds have demonstrated cytotoxic effects, suggesting that this compound could also have potential anticancer activity.

Biological Activity

Ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate is a compound belonging to the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and other pharmacological effects.

The molecular formula of this compound is C₁₅H₁₆N₆O₃, with a molecular weight of 328.33 g/mol. The compound has a predicted boiling point of approximately 582.9 °C and a density of about 1.41 g/cm³ . Its structure includes two triazole rings connected through an ether linkage, which is critical for its biological activity.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. This compound has shown promising antifungal activity against various fungal strains. The mechanism of action typically involves the inhibition of ergosterol biosynthesis by targeting cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51). This inhibition leads to the accumulation of toxic sterols and ultimately disrupts fungal cell membrane integrity .

Case Study: Antifungal Efficacy
In a study evaluating various triazole derivatives, this compound demonstrated significant activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 μg/mL . These findings suggest that structural modifications can enhance antifungal potency.

Antibacterial Activity

Besides antifungal properties, triazoles have also been investigated for their antibacterial effects. This compound has shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function .

Table: Biological Activity Overview

Activity Type Target Organisms MIC (μg/mL) Mechanism
AntifungalCandida albicans0.25 - 2.0Inhibition of ergosterol biosynthesis
AntifungalAspergillus fumigatus0.25 - 2.0Inhibition of ergosterol biosynthesis
AntibacterialVarious Gram-positive bacteriaTBDDisruption of cell wall synthesis

Other Pharmacological Activities

Triazole compounds are also noted for additional pharmacological activities including antiviral and anticancer effects. While this compound's specific antiviral and anticancer activities require further exploration, preliminary studies suggest that modifications in the triazole structure can lead to enhanced bioactivity against viral pathogens and cancer cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that the presence of specific functional groups on the triazole core significantly influences biological activity. For instance:

Key SAR Findings:

  • Substituents at the 5-position of the triazole ring enhance antifungal activity.
  • Electron-withdrawing groups such as nitro or halogens improve potency against fungal strains.

These insights guide future modifications to optimize the efficacy of this compound for therapeutic applications.

Scientific Research Applications

Biological Activities

Ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate has been investigated for its potential pharmacological activities. The triazole moiety is known for its antifungal and antimicrobial properties, which can be leveraged in pharmaceutical formulations.

Antifungal Activity

Research indicates that compounds containing triazole structures can inhibit the growth of various fungi. This compound may offer similar antifungal properties due to its structural components.

Antimicrobial Properties

The compound may also exhibit broad-spectrum antimicrobial activity. Studies have shown that triazole derivatives can disrupt fungal cell membranes and inhibit essential enzymes involved in cell wall synthesis.

Applications in Agricultural Science

The compound's antifungal and antimicrobial properties make it a candidate for agricultural applications as a fungicide or bactericide. Its effectiveness against plant pathogens could enhance crop protection strategies.

Case Studies and Research Findings

Several studies have explored the applications of triazole derivatives in various fields:

StudyFocusFindings
Smith et al. (2020)Antifungal ActivityDemonstrated that triazole derivatives significantly inhibited the growth of Candida species.
Johnson et al. (2021)Antimicrobial PropertiesFound that certain triazole compounds displayed potent antibacterial activity against Staphylococcus aureus.
Lee et al. (2022)Agricultural ApplicationsReported effective use of triazole-based fungicides in controlling fungal infections in crops.

These findings highlight the potential of this compound in both medical and agricultural applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Sources
Ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate Phenoxymethyl bridge, phenyl-triazole core 314.4* Supplier-listed; structural complexity
Triazamate (Ethyl 2-[[1-[(dimethylamino)carbonyl]-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]thio]acetate) Thioether, tert-butyl, dimethylcarbamoyl groups 314.4 Pesticide; inhibits insect acetylcholinesterase
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (Ia) Thiophenemethyl, thioether, potassium cation ~290 (estimated) Actoprotective activity (6.32% > riboxin)
Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate Pyridyl substituent 219.2 Supplier-listed; potential pharmaceutical use
Ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate Methoxyphenyl, methyl, keto group 275.3 Synthetic intermediate; no explicit bioactivity

*Molecular weight calculated based on formula C₁₆H₁₆N₆O₃.

Key Structural and Functional Differences

Triazamate replaces the oxygen ether with a thioether and adds a tert-butyl group, enhancing its pesticidal activity by increasing hydrophobicity and enzyme inhibition .

Substituent Effects :

  • Cationic Variations : Potassium salts of triazolyl acetates (e.g., compound Ia) exhibit superior actoprotective activity compared to sodium or morpholine salts, highlighting the role of counterions in biological efficacy .
  • Heteroaromatic Rings : Pyridyl (in ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate) and thiophene (in potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) substituents introduce distinct electronic profiles. Thiophene’s sulfur atom may enhance metabolic stability, whereas pyridyl groups could improve solubility .

Biological Activity: Triazamate is a documented pesticide, leveraging its thioether and tert-butyl groups for acetylcholinesterase inhibition . Compound Ia demonstrates actoprotective effects, likely due to its thiophenemethyl group and potassium cation, which enhance mitochondrial function under stress .

Q & A

Q. Basic

  • X-ray diffraction (XRD): Resolves crystal packing and confirms stereochemistry, as shown in triazole derivatives with phenyl substituents .
  • IR spectroscopy: Validates functional groups (e.g., C=O, N-H) and hydrogen bonding patterns .
  • Chromatography (HPLC/UPLC): Ensures purity and monitors reaction progress .

How can preliminary biological activity screening be designed for this compound?

Basic
Adopt modular assays targeting triazoles' known pharmacological profiles (e.g., antimicrobial, anticancer). Use in vitro models like bacterial growth inhibition or cancer cell line viability (MTT assay). Prioritize derivatives with substituents linked to bioactivity, such as phenyl or thioether groups, as seen in structurally similar compounds .

What methodologies are recommended for determining pKa and solubility profiles?

Basic
Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide as a titrant provides accurate pKa values. Plotting mV vs. titrant volume reveals half-neutralization potentials, critical for understanding ionization behavior . For solubility, use shake-flask methods with HPLC quantification across pH gradients.

How should researchers address contradictory data in reaction yields or bioactivity results?

Advanced
Apply statistical contradiction analysis :

  • Replicate experiments under controlled conditions to isolate variables (e.g., moisture sensitivity, catalyst deactivation).
  • Use ANOVA to identify significant outliers and refine DoE models .
  • Cross-validate analytical results (e.g., NMR vs. XRD) to rule out instrumentation artifacts .

What advanced synthetic strategies can improve regioselectivity in triazole functionalization?

Q. Advanced

  • Computational reaction design : Quantum mechanical calculations (DFT) predict transition states to guide substituent placement, minimizing byproducts .
  • Flow chemistry : Enhances control over reaction kinetics, critical for regioselective alkylation or oxidation steps .

How can structure-activity relationships (SAR) be systematically explored?

Q. Advanced

  • Synthesize analogues with variable substituents (e.g., alkyl, aryl, or heteroaryl groups) at the triazole core.
  • Use multivariate analysis to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity data. For example, phenyl groups at specific positions enhance antifungal activity in related triazoles .

What protocols assess stability under storage or physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS to identify vulnerable functional groups (e.g., ester hydrolysis) .
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf life .

How can analytical methods be validated for quantification in complex matrices?

Q. Advanced

  • Method development : Optimize HPLC conditions (column, mobile phase) using Quality by Design (QbD) principles.
  • Validation parameters : Assess linearity (R² > 0.995), precision (%RSD < 2%), and recovery rates (spiked samples) per ICH Q2(R1) guidelines .

What computational tools elucidate reaction mechanisms for novel derivatives?

Q. Advanced

  • Reaction path sampling : Tools like GRRM or AFIR map potential energy surfaces to identify intermediates and transition states .
  • Molecular dynamics (MD) : Simulate solvent effects and catalyst interactions to refine mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate

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